Product packaging for Lactobacillic acid(Cat. No.:CAS No. 19625-10-6)

Lactobacillic acid

Cat. No.: B026744
CAS No.: 19625-10-6
M. Wt: 296.5 g/mol
InChI Key: IJKRDVKGCQRKBI-ZWKOTPCHSA-N
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Description

Lactobacillic acid (10-[(1R,2S)-2-hexylcyclopropyl]decanoic acid) is a high-purity, naturally occurring cyclopropane fatty acid of significant interest in microbiological and biochemical research. Originally identified in bacteria of the genus Lactobacillus , this C19 fatty acid is characterized by a distinctive cyclopropane ring within its carbon chain, which is synthesized from the unsaturated fatty acid cis-vaccenic acid, particularly during the late exponential or early stationary phases of bacterial growth . Research Applications and Value: • Membrane Biology Studies: this compound is a key molecule for investigating bacterial membrane structure, fluidity, and stability. Its biosynthesis and incorporation into the cell membrane are associated with a protective effect for bacterial cells, potentially enhancing resistance to environmental stresses such as acid, bile salts, and osmotic pressure . This makes it a valuable compound for studying bacterial adaptation and survival mechanisms. • Biomarker and Analytical Applications: In bacteriology, the presence of this compound is used as an analytical tool for the identification and classification of specific bacterial strains, including various Lactobacillus species, Escherichia coli , and Agrobacterium tumefaciens . • Biochemical Pathway Analysis: Researchers utilize this compound to study the enzymology of cyclopropane fatty acid synthesis and its role in bacterial metabolism, especially in organisms that require specific growth factors . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure compliance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O2 B026744 Lactobacillic acid CAS No. 19625-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[(1R,2S)-2-hexylcyclopropyl]decanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKRDVKGCQRKBI-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CC1CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H]1C[C@H]1CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19625-10-6
Record name Lactobacillic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019625106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LACTOBACILLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS08S87RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Occurrence and Distribution of Lactobacillic Acid

Microbial Taxonomy and Ecological Niches

Lactobacillic acid is a characteristic component of the membrane lipids of numerous bacterial species, playing a role in maintaining membrane fluidity and aiding in bacterial stress defense under challenging environmental conditions such as low pH, extreme temperatures, and the presence of oxygen or ethanol (B145695). wikipedia.orgfrontierspartnerships.orgresearchgate.net

Prevalence within Lactobacillus Genera

This compound was initially discovered in Lactobacillus arabinosus (now classified as Lactiplantibacillus plantarum). wikipedia.orgiastate.edu Subsequent studies confirmed its presence in various Lactobacillus species. For instance, Lactobacillus casei has been shown to contain this compound at a content of 16%. wikipedia.org Other Lactobacillus species where this compound has been detected, with contents ranging from 10% to 30%, include L. acidophilus, L. buchneri, L. delbrueckii subsp. bulgaricus, L. delbrueckii subsp. lactis, L. fermentum, and L. helveticus. wikipedia.org The production of cyclopropane (B1198618) fatty acids, including this compound, is linked to the activity of the enzyme cyclopropane fatty acid synthase, which converts unsaturated fatty acid precursors like vaccenic acid. nih.gov

Specific Strains Exhibiting this compound Production

Several specific bacterial strains have been identified as producers of this compound. These include:

Lactiplantibacillus plantarum : Formerly known as Lactobacillus arabinosus, this species was among the first in which this compound was detected. wikipedia.orgiastate.edu Studies have shown L. plantarum strains can exhibit dominance of this compound in their fatty acid profiles. frontierspartnerships.org

Lacticaseibacillus rhamnosus GG : Research indicates that the cyclopropane fatty acid, this compound, is specifically produced in human-derived Lacticaseibacillus reuteri (closely related to L. rhamnosus) strains capable of inhibiting human TNF. The production of this compound correlates with the appearance of this inhibitory activity, and disruption of the gene encoding cyclopropane fatty acid synthase (cfa) in L. reuteri can render the strain defective in TNF inhibition. nih.gov

Lacticaseibacillus casei : this compound is a major component of the cytoplasmic membrane fatty acids in L. casei. frontierspartnerships.orgnih.gov Studies on L. casei ATCC 334 have shown that acid adaptation can lead to significantly higher total percentages of saturated and cyclopropane fatty acids, including a large increase in the percentage of this compound (C19:0(11c)). nih.gov

Lactobacillus delbrueckii subsp. bulgaricus : This subspecies has been shown to contain this compound at a content of 10-30%. wikipedia.org Improved survivability against freeze-drying in L. delbrueckii subsp. bulgaricus has been linked to a higher presence of this compound in the cell membrane. wikipedia.org

Lacticaseibacillus johnsonii N6.2 : While not explicitly detailed in the search results regarding this compound production by this specific strain, Lacticaseibacillus johnsonii is a species within the Lactobacillus genus known for producing cyclopropane fatty acids.

Oenococcus oeni : This lactic acid bacterium, important in winemaking, increases its membrane this compound percentage at the expense of cis-vaccenic acid when cultured in the presence of ethanol. core.ac.uknih.gov This increased synthesis appears to provide protection against the toxic effects of ethanol. researchgate.netnih.gov

Agrobacterium tumefaciens : this compound has been found in Agrobacterium tumefaciens in higher proportions (10-20%). wikipedia.orgasm.org

Here is a table summarizing the detection of this compound in specific bacterial species and strains:

Bacterial Species/StrainGram StainTypical Habitat/NicheThis compound Content (%)Notes
Lactiplantibacillus plantarumPositivePlants, fermented foods, animal gut11.02–14.46 (in some strains) frontierspartnerships.orgFormerly Lactobacillus arabinosus. wikipedia.orgiastate.edu
Lacticaseibacillus rhamnosus GGPositiveHuman gut, dairy productsSimilar amounts in TNF inhibitory and non-inhibitory strains grown in LDMIII medium nih.govProduction correlates with TNF inhibitory activity in L. reuteri. nih.gov
Lacticaseibacillus caseiPositiveDairy products, plant products, human/animal tractsMajor component frontierspartnerships.orgnih.govContent increases with acid adaptation. nih.gov
Lactobacillus delbrueckii subsp. bulgaricusPositiveYogurt, fermented milk, cheese ripening10–30 wikipedia.orgLinked to improved freeze-drying survivability. wikipedia.org
Lacticaseibacillus johnsonii N6.2PositiveAnimal and human gastrointestinal tractNot specified in search resultsSpecies known to produce cyclopropane fatty acids.
Oenococcus oeniPositiveWineIncreases with ethanol exposure core.ac.uknih.govProvides protection against ethanol toxicity. researchgate.netnih.gov
Agrobacterium tumefaciensNegativeSoil, plant pathogen10–20 wikipedia.orgasm.org
Escherichia coliNegativeAnimal gut, environment10–20 wikipedia.org
Serratia marcescensNegativeEnvironment, opportunistic pathogen5–10 wikipedia.orgasm.org
Klebsiella aerogenesNegativeEnvironment, clinical samples5–10 wikipedia.org
Pseudomonas fluorescensNegativeSoil, water, plants, food spoilageSmall quantities wikipedia.orgasm.org
Brucella speciesNegativeAnimal pathogens1–2 wikipedia.org
Bordetella speciesNegativeRespiratory tracts of mammals1–2 wikipedia.org

Environmental Presence and Associated Biota

The distribution of this compound extends beyond its microbial producers to the environments and matrices they inhabit.

Detection in Food Matrices

This compound, as a component of bacterial membranes, can be detected in food matrices, particularly those involving bacterial fermentation. It has been identified in dairy products such as milk, cheese, yogurt, and butter. researchgate.netacs.orgacs.org The presence of cyclopropane fatty acids (CPFA) like this compound and dihydrosterculic acid in milk from cows has been linked to diets including maize silage, where these CPFAs can be released by epiphytic lactic acid bacteria during the ensilage process. researchgate.netacs.org A survey of various dairy samples, including cow, sheep, and goat milk, cheese, yogurt, and butter, showed that cow milks were generally positive for CPFA (0.014-0.105% of total fatty acids), while goat, yak, and sheep milks were negative. researchgate.netacs.orgacs.org The presence of CPFA in dairy products, such as certain cheeses and butter, suggests it can serve as a marker for silage feeding in cattle. researchgate.netacs.org Experimental yogurt and fermented milks showed similar CPFA content to the starting milk. acs.org The absence of CPFA in some cheeses, like Parmigiano-Reggiano, supports the hypothesis that lactic acid bacteria may not release detectable amounts of CPFA during the manufacturing and aging processes in these specific cases. acs.org

Here is a table summarizing the detection of this compound (as part of CPFA) in food matrices:

Food MatrixSource AnimalDetection of CPFA (including this compound)Notes
MilkCowGenerally Positive researchgate.netacs.orgacs.orgContent: 0.014–0.105% of total fatty acids. researchgate.netacs.orgacs.org Linked to silage feeding. researchgate.netacs.org
MilkGoat, Yak, SheepNegative researchgate.netacs.orgacs.org
CheeseCowPositive in many samples researchgate.netacs.orgAbsent in some PDO cheeses (e.g., Parmigiano-Reggiano, Fontina). acs.org
Yogurt/Fermented MilkCowPositive (similar to starting milk) acs.org
ButterCowPositive in some commercial samples acs.orgAbsent in butter from alpine origin or milk for Parmigiano-Reggiano. acs.org

Identification in Plant-Derived Materials (e.g., Rapeseed Oil)

The presence of this compound in plant oils, specifically low erucic acid rapeseed (LEAR) oil, has been a subject of investigation. wikipedia.orgnih.gov While cyclopropane fatty acids (CPFAs) are known to occur in a limited number of plants, primarily within the order Malvidae, the identification of this compound in rapeseed oil indicates its presence outside of these commonly recognized plant sources of cyclopropane and cyclopropene (B1174273) fatty acids like sterculic acid and malvalic acid. nih.govwikipedia.orgnih.gov

Studies focusing on the analysis of cyclic fatty acid monomers (CFAMs) in LEAR oil have led to the identification of this compound. nih.gov Researchers utilized techniques such as gas-liquid chromatography coupled to mass spectrometry (GC-MS) to identify an unknown component in LEAR oil as 11,12-methylene-octadecanoic acid, which is this compound. nih.gov This cyclic fatty acid was detected in crude LEAR oil and its corresponding seeds but was not found in crude soya and sunflower oils, suggesting a specific presence in rapeseed. nih.gov

The identification of this compound in rapeseed oil is significant because it is present in the same fraction as CFAMs, which are known to form during heat treatment. nih.gov This overlap necessitates careful analysis to avoid misquantifying this compound as heat-induced CFAMs. nih.gov Verification of the structures of cyclic fatty acids through mass spectrometry is therefore crucial when analyzing these oils. nih.gov

Beyond rapeseed oil, this compound has also been reported in the seed oil of Byrsocarpus coccineus (Connaraceae), where it constituted a significant percentage (13%) of the fatty acids. researchgate.net This finding further supports the occasional occurrence of this compound in plant seed oils, although it is not as widespread as in bacteria. researchgate.net

The biosynthesis of cyclopropane fatty acids in plants can involve the addition of a methylene (B1212753) group to the double bond of monoenoic fatty acids, often utilizing S-adenosylmethionine as the methylene donor. pnas.org In bacteria, this compound is synthesized from cis-vaccenic acid (cis-11-octadecenoic acid). wikipedia.org While the specific biosynthetic pathway leading to this compound in plants like rapeseed is not as extensively documented as its bacterial synthesis, the presence of cyclopropane fatty acid synthase enzymes in plants suggests a similar mechanism may be involved in the formation of plant-derived cyclopropane fatty acids. nih.govpnas.orgnih.gov

The following table summarizes the occurrence data discussed:

Plant SourceCompoundDetection MethodNotes
Low Erucic Rapeseed Oil (LEAR)This compoundGC-MSFound in crude oil and seeds. nih.gov
Byrsocarpus coccineus Seed OilThis compoundNot specifiedConstituted 13% of fatty acids. researchgate.net
Soya OilThis compoundGC-MSNot detected. nih.gov
Sunflower OilThis compoundGC-MSNot detected. nih.gov

Data Table: Occurrence of this compound in Selected Plant Oils

Plant SourceCompoundPercentage/NoteDetection Method
Low Erucic Acid Rapeseed Oil (LEAR)This compoundDetected in crude oil and seedsGC-MS
Byrsocarpus coccineus Seed OilThis compound13% of fatty acidsNot specified
Soya OilThis compoundNot detectedGC-MS
Sunflower OilThis compoundNot detectedGC-MS

Biosynthesis and Metabolic Pathways of Lactobacillic Acid

Enzymatic Pathways and Precursor Substrates

The formation of lactobacillic acid is a highly specific enzymatic process involving the conversion of a precursor unsaturated fatty acid into a cyclopropane (B1198618) derivative. This modification occurs in situ within the phospholipid bilayer of the bacterial membrane nih.gov.

Cyclopropanation of Unsaturated Fatty Acids

Cyclopropanation is a widespread phenomenon in various bacterial systems where a methylene (B1212753) bridge is added across the double bond of an unsaturated fatty acid moiety within a phospholipid unt.edu. This conversion from an unsaturated fatty acid to a cyclopropane fatty acid is a significant adaptive response that helps stabilize membrane fluidity, a concept known as "homeoviscous adaptation" nih.gov. The process is energetically demanding, requiring three ATP molecules for each cyclopropane ring formed nih.gov.

Conversion from cis-Vaccenic Acid

The direct precursor for the biosynthesis of this compound is cis-vaccenic acid wikipedia.orgunt.edu. During the synthesis, the double bond of cis-vaccenic acid is modified by the addition of a methylene group to form the characteristic cyclopropane ring of this compound wikipedia.orgnih.gov. Studies utilizing carbon-14 isotope labeling have confirmed this precursor-product relationship wikipedia.org. As this compound is formed, the content of cis-vaccenic acid in the cell membrane lipids decreases, indicating a direct conversion wikipedia.org.

Role of cis-11-Octadecenoic Acid as a Precursor

Cis-11-octadecenoic acid is the systematic chemical name for cis-vaccenic acid wikipedia.orgunt.edumcdb.ca. Therefore, it is the essential and direct precursor substrate in the biosynthesis of this compound. Bacteria that synthesize this compound contain significant amounts of cis-11-octadecenoic acid in their membrane phospholipids (B1166683), which serves as the substrate for the cyclopropanation reaction unt.edu.

Cyclopropane Fatty Acid Synthase (cfa) Activity

The enzymatic conversion of the precursor fatty acid is catalyzed by the enzyme Cyclopropane Fatty Acid Synthase (CFA synthase), encoded by the cfa gene nih.govunt.edunih.gov. This enzyme is responsible for the transfer of a methylene group to the double bond of the unsaturated fatty acid chain within the membrane phospholipids nih.gov. Genetic studies have demonstrated the critical role of this enzyme; inactivation or deletion of the cfa gene in bacteria like Lactobacillus reuteri results in the complete loss of this compound production nih.gov.

Key Enzyme in this compound Biosynthesis
EnzymeGeneFunctionSource
Cyclopropane Fatty Acid SynthasecfaCatalyzes the transfer of a methylene group from S-Adenosylmethionine to the double bond of cis-vaccenic acid within a phospholipid, forming a cyclopropane ring. nih.govunt.edunih.gov

S-Adenosylmethionine as a Methylene Donor

The methylene bridge carbon required for the formation of the cyclopropane ring is supplied by S-Adenosylmethionine (SAM) wikipedia.orgunt.edu. SAM is a common cosubstrate in various biological reactions and serves as the universal methyl group donor unt.eduwikipedia.org. In this specific pathway, the CFA synthase enzyme utilizes SAM to transfer a methylene group, not a methyl group, across the double bond of cis-vaccenic acid wikipedia.orgnih.govunt.edu. The reaction mechanism proceeds through the formation of a carbocation wikipedia.org. This process also yields S-adenosylhomocysteine as a byproduct unt.edu.

Key Molecules in this compound Synthesis
MoleculeRoleSource
cis-Vaccenic Acid (cis-11-Octadecenoic Acid)Precursor Substrate wikipedia.orgunt.edu
S-Adenosylmethionine (SAM)Methylene Group Donor wikipedia.orgunt.edu
This compound (cis-11,12-Methyleneoctadecanoic Acid)Final Product wikipedia.orgnih.gov
S-AdenosylhomocysteineByproduct / Inhibitor unt.edu

Regulation of Biosynthesis

The biosynthesis of this compound is a regulated process, typically activated in response to changes in bacterial growth phase and environmental conditions unt.edu. The synthesis of cyclopropane fatty acids is generally observed to increase during the transition from the exponential growth phase to the stationary phase wikipedia.orgunt.edu.

This regulation is also linked to environmental stressors. Conditions such as acidic culture pH, low oxygen tension, or high salt concentrations can trigger an increase in this compound synthesis unt.edu. This response is considered a protective mechanism, helping the bacteria to adapt to and survive in unfavorable environments wikipedia.org. For instance, in Oenococcus oeni, exposure to high ethanol (B145695) concentrations leads to an increase in the CFA content of its membrane lipids wikipedia.org.

Furthermore, the biosynthetic pathway is subject to feedback regulation. S-adenosylhomocysteine, the byproduct formed alongside this compound from the reaction involving SAM, acts as a potent inhibitor of the CFA synthase enzyme unt.edu. This suggests a mode of regulation where the accumulation of a reaction product can slow down its own synthesis unt.edu.

Factors Regulating this compound Biosynthesis
FactorEffect on SynthesisSource
Transition to Stationary Growth PhaseInduces/Increases wikipedia.orgunt.edu
Acidic pHInduces/Increases unt.edu
Low Oxygen TensionInduces/Increases unt.edu
High Salt ConcentrationInduces/Increases unt.edu
High Ethanol ConcentrationInduces/Increases wikipedia.org
S-Adenosylhomocysteine (Byproduct)Inhibits unt.edu

Influence of Growth Phase Transition

The synthesis of this compound is intricately linked to the bacterial growth cycle. In many Lactobacillus species, the conversion of unsaturated fatty acids to their cyclopropane derivatives is minimal during the rapid logarithmic (exponential) growth phase. Instead, this modification is predominantly initiated as the bacterial culture transitions from the exponential phase into the stationary phase. rug.nl

During the stationary phase, when cell division slows or ceases due to nutrient limitation or the accumulation of waste products, the activity of CFA synthase increases. This results in a significant accumulation of this compound in the membrane phospholipids at the expense of its precursor, cis-vaccenic acid. nih.gov For instance, studies on various Lactobacillus strains have shown that stationary phase cells can contain over 15% this compound. nih.gov This growth phase-dependent synthesis suggests that the presence of this compound is particularly important for the long-term survival and stability of non-dividing cells.

The following table illustrates the changes in cyclopropane fatty acid content in Lactobacillus buchneri R1102 between the logarithmic and stationary growth phases.

Growth PhaseC19:0 cyclo (cycC19:0) %
Logarithmic14.7 ± 1.1
Stationary21.0 ± 0.9
Data sourced from a study on L. buchneri R1102, showing a significant increase in cyclopropane fatty acid content upon entering the stationary phase. nih.gov

Environmental Stress Responses

Bacteria modify their membrane composition to cope with various environmental challenges. The synthesis of this compound is a key component of this adaptive response in many lactobacilli.

Temperature fluctuations trigger adaptive changes in the fatty acid composition of bacterial membranes to maintain optimal fluidity and function. While some early studies on Lactococcus lactis indicated that temperature had a minimal effect on the percentage of this compound, more recent research highlights its role, particularly in response to cold stress. nih.govdaneshyari.com

At low temperatures, a process known as homeoviscous adaptation occurs, where bacteria modify their membrane lipids to counteract the rigidifying effect of the cold. An increase in the proportion of cyclopropane fatty acids, which introduce a kink in the acyl chain, helps to lower the phase-transition temperature of the membrane, thereby maintaining its fluidity. daneshyari.com Studies have demonstrated that improved cryotolerance in species like Lactobacillus bulgaricus is associated with a higher content of cyclopropane fatty acids. researchgate.net Conversely, adaptation to mild heat stress can also lead to significant changes in membrane composition, including a dramatic increase in cyclopropane fatty acids in some species, suggesting a role in thermal stabilization.

The table below shows the effect of mild heat stress on the fatty acid profile of Limosilactobacillus fermentum JNU532.

Fatty AcidControl (37°C) %Heat Stress (42°C) %
Palmitic acid (C16:0)32.2421.90
cis-Vaccenic acid (C18:1 ω7c)16.5122.75
Cyclopropane fatty acid (C19:0 cyclo ω10c/19ω6) 2.11 17.66
Data from a study on L. fermentum JNU532, showing a more than eight-fold increase in a cyclopropane fatty acid when the temperature was raised from 37°C to 42°C.

Exposure to acidic environments is a common challenge for lactobacilli, particularly in fermented foods and during passage through the gastrointestinal tract. A primary adaptive response to acid stress is the increased synthesis of this compound. nih.gov This modification is believed to decrease the permeability of the cell membrane to protons, which helps the bacterium maintain a stable internal pH and protect intracellular components from acid damage. nih.gov

This response is regulated at the genetic level. Studies on Lactobacillus plantarum have shown that the gene encoding CFA synthase (cfa1) is significantly upregulated when cells are adapted to acidic conditions. nih.gov This genetic induction leads to a higher rate of conversion of unsaturated fatty acids to this compound, thereby remodeling the membrane for enhanced acid tolerance. Both acidic and alkaline conditions can trigger an increase in cyclopropane fatty acids as the cell adjusts its membrane properties.

The table below details the changes in the cyclopropane fatty acid content of Limosilactobacillus fermentum JNU532 in response to different pH levels.

ConditionPalmitic acid (C16:0) %cis-Vaccenic acid (C18:1 ω9c) %Cyclopropane fatty acid (C19:0 cyclo ω8c) %
Control (pH 6.5)32.2416.512.11
Acidic Stress (pH 4)31.8318.0216.51
Alkaline Stress (pH 8)28.5214.8915.65
Data from a study on L. fermentum JNU532, demonstrating a significant increase in cyclopropane fatty acid content under both acidic and alkaline stress compared to the control pH.

Lactobacilli are generally classified as facultative anaerobes or microaerophiles, and their metabolism can be affected by the presence of oxygen. nih.gov While direct evidence linking oxygen tension to this compound synthesis in Lactobacillus is limited, studies in other bacteria and related lactic acid bacteria provide insights. Low oxygen tension is generally considered a condition that promotes the synthesis of cyclopropane fatty acids.

Furthermore, exposure to oxidative stress, which can result from aerobic conditions, triggers protective mechanisms. In Lactobacillus helveticus, oxidative stress has been shown to alter cellular fatty acid composition, suggesting that membrane modification is a key response to protect the cell from toxic oxygen species. microbiologyresearch.org This involves an increase in the activity of oxygen-consuming desaturase systems, which points to a complex regulation of fatty acid metabolism under varying oxygen levels. microbiologyresearch.org

Ethanol is another common environmental stressor encountered by lactobacilli in fermented beverages and industrial settings. Ethanol can disrupt the integrity and fluidity of the cell membrane. nih.gov In response, bacteria often modify their membrane lipid composition to counteract these destabilizing effects.

In several lactic acid bacteria, including Oenococcus oeni and Lactococcus lactis, exposure to ethanol leads to an increased content of cyclopropane fatty acids. nih.gov This is driven by a significant induction of the cfa gene transcription. researchgate.net Studies on Lactobacillus plantarum confirm that long-term exposure to ethanol results in a modified cell membrane fatty acid composition as part of a broader adaptive response. nih.gov

The table below shows the induction of the cfa gene in Lactococcus lactis in response to ethanol stress.

ConditionRelative cfa Gene Transcription (Fold Increase)
6% Ethanol9
Data from a study on L. lactis showing high induction of the cfa gene in the presence of ethanol. researchgate.net

High concentrations of salt or sugars create osmotic stress, which can lead to cellular dehydration. Lactobacilli adapt to these conditions by modifying their cell envelope and accumulating compatible solutes. nih.gov A key part of this adaptation involves altering the membrane's fatty acid composition.

Exposure to high salt concentrations has been shown to increase the proportion of cyclopropane fatty acids in the membranes of various bacteria. rug.nl This modification helps to maintain the physical properties and integrity of the membrane under high osmotic pressure. In Limosilactobacillus fermentum, for example, the introduction of mild osmotic stress via NaCl leads to a substantial increase in the percentage of cyclopropane fatty acids, while the levels of precursor unsaturated fatty acids decrease.

The table below illustrates the impact of osmotic stress on the fatty acid profile of Limosilactobacillus fermentum JNU532.

ConditionPalmitic acid (C16:0) %cis-Vaccenic acid (C18:1 ω9c) %Cyclopropane fatty acid (C19:0 cyclo ω8c) %
Control32.2416.512.11
Osmotic Stress (3% NaCl)29.5112.2619.13
Data from a study on L. fermentum JNU532, showing a nearly ten-fold increase in cyclopropane fatty acid content in response to the addition of 3% NaCl.
Acid Adaptation

The modification of membrane fatty acid composition is a key mechanism for bacteria to survive in low-pH environments. illinois.edu In many Lactic Acid Bacteria, exposure to acidic conditions induces an increase in the proportion of this compound in the cell membrane. oup.comoup.com This change is considered a crucial part of the acid tolerance response (ATR), a complex set of physiological adjustments that protect the cell from acid-induced damage. nih.govoup.com

The incorporation of this compound into the membrane is thought to decrease membrane fluidity and permeability. This alteration helps to limit the influx of protons into the cytoplasm, thereby assisting in the maintenance of a stable internal pH. core.ac.uk Studies on Lactococcus lactis have shown that the amount of CFA synthase is induced during exposure to acidic pH, suggesting that the cyclopropanation of fatty acids is an essential component of the acid stress response. oup.comoup.com For instance, in Lactobacillus plantarum, acid adaptation led to a significant increase in cis-11,12-methylene octadecanoic acid (this compound) content from 6.4% to 10.2%. core.ac.uk While the synthesis of CFAs is a recognized component of the acid stress response, some studies in Lactococcus lactis subsp. cremoris have suggested that it may not be absolutely essential for survival under acidic conditions, indicating that other adaptive mechanisms also play a significant role. nih.gov

Metabolic Feedback Mechanisms (e.g., S-Adenosylhomocysteine inhibition)

The biosynthesis of this compound is subject to metabolic feedback regulation. The enzyme responsible for its synthesis, cyclopropane fatty acid synthase, utilizes S-adenosylmethionine (SAM) as the methyl group donor. wikipedia.orgnih.gov Upon donation of the methylene group, SAM is converted to S-Adenosylhomocysteine (SAH).

Research has demonstrated that S-Adenosylhomocysteine acts as a product inhibitor of cyclopropane fatty acid synthase. nih.govacs.orgacs.org This means that as the concentration of SAH increases as a result of the synthase activity, it binds to the enzyme and reduces its catalytic efficiency. This feedback inhibition is a common regulatory mechanism in metabolic pathways to prevent the excessive production of a metabolite. The inhibition by SAH can be reversed by a hydrolytic enzyme that breaks down SAH, thus relieving the inhibition and allowing the synthase to continue its function. nih.govacs.org

Substrate Availability (e.g., Oleic Acid)

The rate of this compound synthesis is directly dependent on the availability of its precursor, cis-vaccenic acid. wikipedia.org Many lactic acid bacteria are unable to synthesize oleic acid, a common precursor to vaccenic acid, and therefore rely on external sources. researchgate.net Oleic acid (cis-9-octadecenoic acid) can be incorporated into the bacterial membrane and subsequently converted to dihydrosterculic acid. researchgate.netresearchgate.net More importantly for this compound synthesis, cis-vaccenic acid (cis-11-octadecenoic acid) is the direct substrate. wikipedia.orgresearchgate.net

The growth media for lactobacilli are often supplemented with sources of oleic acid, such as Tween 80, which enhances their growth. researchgate.netresearchgate.netnih.gov The presence of oleic acid or vaccenic acid in the medium leads to their incorporation into the cell membrane phospholipids, making them available for conversion to their respective cyclopropane derivatives by CFA synthase. researchgate.net Therefore, the availability of these specific unsaturated fatty acids in the environment is a limiting factor for the production of this compound.

Genetic Basis of Biosynthesis

Genes Encoding Cyclopropane Fatty Acid Synthase (cfa gene)

The key enzyme in this compound biosynthesis, cyclopropane fatty acid synthase, is encoded by the cfa gene. oup.comoup.com This gene is responsible for producing the protein that catalyzes the transfer of a methylene group from SAM to the double bond of unsaturated fatty acids within the membrane phospholipids. nih.govoup.com Disruption or mutation of the cfa gene results in the inability of the bacterium to produce cyclopropane fatty acids. nih.gov For example, a cfa-deficient mutant of Lactococcus lactis was unable to produce any CFAs. nih.gov The cfa gene is highly conserved across many bacterial species that produce these modified fatty acids. rug.nl

GeneEncoded EnzymeFunction in this compound Biosynthesis
cfa Cyclopropane Fatty Acid (CFA) SynthaseCatalyzes the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of cis-vaccenic acid within membrane phospholipids to form this compound. nih.govoup.comoup.com
metK S-adenosylmethionine (SAM) SynthetaseSynthesizes the methyl donor, SAM, required by CFA synthase. In Lactococcus lactis, metK is often co-transcribed with the cfa gene. oup.comoup.com

Transcriptional Regulation of Biosynthetic Genes

The expression of the cfa gene is tightly regulated in response to environmental cues, particularly acid stress and entry into the stationary phase of growth. oup.comoup.com In Lactococcus lactis, transcription of the cfa gene is highly induced by acidity. nih.govoup.com Studies using transcriptional fusions with a reporter gene (β-galactosidase) showed that the cfa promoter activity was induced 23-fold at pH 5. oup.comoup.com This upregulation ensures that the cell can modify its membrane composition to cope with the stressful acidic conditions. oup.com

In addition to acid stress, cfa expression is also induced as bacterial cultures enter the stationary phase (an 8-fold induction was observed in L. lactis). oup.comoup.com In Lactococcus lactis, the cfa gene is often expressed as a bicistronic transcript along with the metK gene, which encodes the SAM synthetase, the enzyme that produces the methyl donor for the CFA synthase reaction. oup.comoup.com This co-transcription ensures that the substrate (SAM) and the enzyme (CFA synthase) are produced concurrently when needed.

Recent research has also uncovered post-transcriptional regulation of cfa mRNA by small RNAs (sRNAs). illinois.eduasm.orgbiorxiv.org In Escherichia coli, sRNAs such as RydC and ArrS can activate cfa expression by protecting the cfa mRNA from degradation, while another sRNA, CpxQ, represses its expression. illinois.eduasm.org This complex regulatory network, involving both transcriptional and post-transcriptional mechanisms, allows the cell to fine-tune the level of CFA synthase in response to various environmental signals. asm.orgbiorxiv.orgresearchgate.net

Regulatory FactorOrganism StudiedEffect on cfa Gene ExpressionMechanism of Action
Low pH (Acid Stress) Lactococcus lactisInductionIncreases transcription from the cfa promoter. nih.govoup.comoup.com
Stationary Growth Phase Lactococcus lactisInductionIncreases transcription from the cfa promoter. oup.comoup.com
sRNA (e.g., RydC, ArrS) Escherichia coliActivationPost-transcriptional; stabilizes cfa mRNA, masking an RNase E cleavage site. illinois.eduasm.org
sRNA (e.g., CpxQ) Escherichia coliRepressionPost-transcriptional; binds to the cfa mRNA 5' UTR to repress expression. illinois.eduasm.org
Ethanol Lactococcus lactisInductionIncreases transcription of the cfa gene. nih.gov

Broader Metabolic Context within Lactic Acid Bacteria

Lactic acid bacteria (LAB) are a group of Gram-positive bacteria known for their fermentative metabolism, primarily producing lactic acid from carbohydrates. wikipedia.orgnih.gov Their metabolic pathways are generally adapted to nutrient-rich environments, and many strains are auxotrophic for various amino acids and vitamins. nih.gov The synthesis of this compound occurs within the broader context of lipid and cell membrane metabolism, which is crucial for survival and stress adaptation.

The fatty acid composition of LAB membranes is influenced by their metabolic capabilities and the composition of their growth medium. researchgate.net The modification of these fatty acids, such as the conversion of cis-vaccenic acid to this compound, is an adaptive strategy. rug.nl This process is intertwined with other central metabolic pathways. For example, the synthesis of the methyl donor SAM, which is essential for this compound formation, is part of the cell's one-carbon metabolism, linked to amino acid biosynthesis. nih.gov

Interplay with Cellular Lipid Metabolism

The direct precursor to this compound is cis-vaccenic acid, an unsaturated fatty acid. wikipedia.org The conversion involves the addition of a methylene bridge across the cis double bond of the vaccenic acid moiety within a phospholipid molecule. This reaction is catalyzed by the enzyme cyclopropane fatty acid synthase. The synthesis of this compound is thus directly dependent on the availability of its precursor, cis-vaccenic acid, which is a product of the bacterium's fatty acid synthesis pathway.

Furthermore, the composition of the cell membrane can be influenced by the fatty acids available in the growth medium. Supplementing the growth medium of Lactobacillus acidophilus with different types of fatty acids (saturated, mono-, di-, and tri-unsaturated) leads to changes in the lipidome of the plasma membrane. nih.gov This indicates that the bacterium can remodel its membrane composition in response to external lipid availability, which would in turn affect the substrate pool for this compound synthesis.

The table below summarizes the key lipid molecules involved in the interplay with this compound metabolism.

Lipid MoleculeRole in Relation to this compound
cis-Vaccenic acidDirect precursor for this compound synthesis.
PhospholipidsThe molecular backbone where the conversion of cis-vaccenic acid to this compound occurs.
CardiolipinA major phospholipid in the membrane of some lactobacilli, the proportion of which can be altered by fatty acid supplementation. nih.gov
MonolysocardiolipinAnother membrane phospholipid whose proportions can change in response to different fatty acid environments. nih.gov

Relationship with Folic Acid Biosynthesis

A crucial link exists between the biosynthesis of this compound and the metabolic pathway of folic acid. This connection is centered around the requirement for a one-carbon unit donor for the formation of the cyclopropane ring.

The methylene group that is added to cis-vaccenic acid is derived from S-adenosylmethionine (SAM). wikipedia.org SAM is a universal methyl group donor in numerous metabolic reactions. The regeneration of methionine, the precursor to SAM, is dependent on the folic acid pathway. Specifically, tetrahydrofolate (THF), the active form of folic acid, is essential for the transfer of one-carbon units.

Research has directly demonstrated the involvement of folic acid coenzymes in the synthesis of this compound in lactobacilli. nih.gov In experiments with Lactobacillus plantarum and Lactobacillus casei, it was found that inhibiting the folic acid pathway led to a significant reduction in the amount of this compound produced. For instance, cultures of L. plantarum grown in the presence of aminopterin, a folic acid antagonist, contained 3 to 4.5 times less this compound than control cultures. nih.gov Similarly, folic acid-deficient cultures of L. casei synthesized six times less this compound than cultures supplied with folic acid. nih.gov

The following table presents data from a study illustrating the effect of folic acid pathway inhibition on this compound synthesis in Lactobacillus plantarum.

Experimental ConditionRelative Amount of this compound Synthesized (%)
Control Culture100
Aminopterin-grown Culture22 - 33

This evidence strongly indicates that a functional folic acid biosynthesis pathway is necessary for the efficient production of this compound, highlighting a key metabolic intersection.

Connection to Overall Microbial Adaptation Strategies

The synthesis of this compound is not a constitutive process but rather a component of the broader adaptive response of bacteria to environmental stress. The timing of its production and its role in modifying membrane properties underscore its importance in microbial survival.

This compound is typically synthesized as bacterial cultures transition from the exponential growth phase to the stationary phase. wikipedia.org This is a period when the environment becomes less favorable due to nutrient limitation and the accumulation of waste products. The modification of membrane phospholipids by converting unsaturated fatty acids to their cyclopropane derivatives is a strategy to alter the physical properties of the cell membrane.

The presence of this compound in the membrane is associated with a protective effect against various environmental stresses. For example, in Oenococcus oeni, a lactic acid bacterium used in winemaking, this compound helps the organism tolerate high concentrations of ethanol. wikipedia.org The cyclopropane ring is thought to increase the rigidity and stability of the membrane, making it less permeable to harmful substances and more resilient to changes in the physical environment, such as low pH. nih.gov

The ability to modulate membrane composition is a key adaptation strategy for lactobacilli. Pre-adaptation to sub-optimal conditions, such as mild acid or osmotic stress, has been shown to improve the robustness of probiotic lactobacilli, enabling them to better survive more challenging environments. nih.govresearchgate.net The synthesis of this compound is an integral part of this adaptive toolkit, allowing these bacteria to thrive in diverse and often harsh ecological niches, from fermenting foods to the gastrointestinal tract. wikipedia.orgbritannica.com

Biological Functions and Roles of Lactobacillic Acid

Physiological Significance for Producing Microorganisms

The presence of lactobacillic acid in the cell membrane is crucial for the survival and resilience of many lactic acid bacteria (LAB). nih.govnih.gov These bacteria are frequently exposed to harsh conditions during industrial processes and within their natural environments. nih.gov

Membrane Fluidity Modulation and Stress Defense

This compound is a key component in regulating the fluidity of bacterial cell membranes. nih.govresearchgate.net By altering the fatty acid composition of their membranes, including the synthesis of cyclic derivatives like this compound, bacteria can adapt to environmental stressors. researchgate.net This modulation is a critical defense mechanism, helping to maintain cellular function under various stress conditions. researchgate.net For instance, an increase in the content of cyclic fatty acids, such as this compound, can decrease membrane fluidity, which is a strategy employed by some bacteria to cope with freezing. nih.gov This adaptive response helps to preserve the integrity and functionality of the cell membrane when faced with challenges like temperature fluctuations. nih.govresearchgate.net

Adaptation to Adverse Environmental Conditions

Lactic acid bacteria have evolved diverse mechanisms to protect themselves from and adapt to adverse environmental conditions, such as acid stress. unibz.it The production of this compound is one such adaptive strategy. researchgate.net For example, in response to ethanol (B145695) stress, some bacteria increase the accumulation of this compound in their plasma membranes. dntb.gov.ua This modification helps the bacteria to survive in environments with high concentrations of ethanol. Furthermore, the ability to modify membrane composition, including the synthesis of this compound, provides cross-protection against multiple stressors like oxidative and osmotic pressures. frontiersin.org This highlights the versatility of this compound in enhancing bacterial resilience to a range of challenging conditions. researchgate.netfrontiersin.org

Enhancement of Cellular Survivability (e.g., Freeze-drying Tolerance)

The composition of the bacterial cell membrane significantly influences its ability to survive processes like freeze-drying, which are common in the production of starter cultures and probiotics. nih.govcabidigitallibrary.org The presence of cyclic fatty acids, including this compound, has been associated with increased tolerance to freezing. nih.gov By reducing membrane fluidity, these fatty acids help to protect the cell from damage caused by the formation of ice crystals. nih.gov While high levels of saturated and cyclic fatty acids can be beneficial for survival during freezing, they may also impact the metabolic activity of the bacteria after thawing. nih.gov Therefore, the optimal membrane composition for freeze-drying tolerance involves a balance of different fatty acid types.

Interactions with Host Systems (Mammalian and Other)

Lactobacilli, the producers of this compound, are known for their interactions with the host's immune system. researchgate.netnih.gov These interactions are complex and can lead to beneficial health effects. researchgate.netnih.govnih.gov

Immunomodulatory Activities

Lactobacilli can influence both innate and adaptive immune responses in the host. nih.govfrontiersin.org They interact with immune cells through pattern recognition receptors, leading to a cascade of signaling events that can modulate inflammation and immune function. nih.gov Various components of the bacterial cell, including cell wall structures, are involved in these interactions. nih.gov The immunomodulatory effects of lactobacilli are strain-dependent, meaning different strains can elicit different immune responses. nih.gov For instance, some strains of Lactobacillus casei have been shown to increase the secretion of pro-inflammatory cytokines, which can enhance resistance against infection. mdpi.com The ability of lactobacilli to modulate the immune system is a key aspect of their probiotic activity. nih.gov

Influence on Osteoclastogenesis

This compound plays a significant role in bone metabolism by directly influencing osteoclastogenesis, the process of osteoclast differentiation and formation. Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to bone loss. Research has shown that this compound can suppress in vitro osteoclastogenesis in a dose-dependent manner. nih.gov This inhibitory effect is a key contributor to the bone-protective properties attributed to certain probiotic strains like Lactobacillus reuteri. nih.govnih.gov The mechanism involves the downregulation of pathways essential for osteoclast differentiation, such as TNF-α, NF-κB, and MAP kinase signaling. nih.govnih.gov Furthermore, the signaling for this suppression of osteoclastogenesis is mediated through the GPR120 receptor. nih.gov

Table 1: Effect of this compound on Osteoclastogenesis

Concentration of this compoundObservationSource
100 nM, 1 µM, 10 µMDose-dependent suppression of osteoclastogenesis nih.gov
Not specifiedContributes significantly to the suppression of osteoclastogenesis nih.gov

Potential Role in Host Metabolism (Indirect via LAB metabolites)

While direct studies on this compound's role in host metabolism are specific, its production by Lactic Acid Bacteria (LAB) places it within a broader context of how these microbial metabolites influence host physiology. LAB produce a variety of metabolites, including organic acids, short-chain fatty acids (SCFAs), and other bioactive compounds that have a profound impact on host health. microbialcell.comnih.govskyfox.co These metabolites can participate in the host's physiological metabolism, influencing nutrition and energy homeostasis. microbialcell.comnih.govresearchgate.net For instance, SCFAs produced by gut microbiota, including LAB, serve as an energy source for intestinal epithelial cells and can regulate host genes involved in lipogenesis. nih.gov Therefore, this compound, as a metabolite of LAB, indirectly contributes to the complex interplay between the gut microbiota and host metabolism. nih.govmdpi.com

Derivatives and Their Biological Activities (e.g., Lactobacillamide)

Research into derivatives of this compound has revealed compounds with notable biological activities. One such derivative is lactobacillamide.

While specific studies on the antimicrobial properties of lactobacillamide are not detailed in the provided context, the broader family of compounds produced by Lactobacillus species, including various fatty acids and their derivatives, are known to possess antimicrobial activity. researchgate.netnih.govfrontiersin.org These antimicrobial effects are a key mechanism by which probiotics can inhibit the growth of pathogenic microorganisms. frontiersin.org The production of organic acids by lactobacilli, which lowers the intestinal pH, is a primary antimicrobial strategy. frontiersin.org

Anti-inflammatory Effects

Research into the anti-inflammatory properties of this compound has revealed a complex and somewhat indirect relationship. Studies have centered on the ability of bacteria producing this fatty acid to modulate inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), a key mediator in systemic inflammation.

A pivotal study investigated select strains of the probiotic Lactobacillus reuteri known to inhibit TNF production. nih.govnih.gov The research identified that the enzyme responsible for synthesizing this compound, cyclopropane (B1198618) fatty acid synthase (CFA synthase), plays a crucial role in the bacterium's anti-inflammatory capabilities. nih.govnih.gov When the gene for this enzyme was inactivated, the mutant L. reuteri strain lost its ability to suppress TNF production by activated human monocytoid cells. nih.govnih.gov

This finding initially suggested that this compound could be the direct agent responsible for this anti-inflammatory effect. However, further experiments using purified this compound showed that it did not directly suppress TNF at physiologically relevant concentrations. nih.govnih.gov This indicates that while the production of this compound is necessary for the anti-inflammatory activity of the bacterium, its role is likely indirect. nih.govnih.gov It is hypothesized that the presence of this compound in the bacterial membrane may alter membrane properties like fluidity, which in turn could affect the secretion or surface display of other immunomodulatory molecules that are the direct effectors of the TNF inhibition. nih.govnih.gov

Further evidence for an anti-inflammatory role comes from studies on osteoclast differentiation. Osteoclasts are cells involved in bone resorption, and their activity is heightened in inflammatory conditions. Research has demonstrated that this compound contributes significantly to the suppression of osteoclastogenesis. nih.govresearchgate.net This inhibitory action is associated with the downregulation of key inflammatory signaling pathways, including the TNF-α and NF-κB pathways. nih.govresearchgate.net

Table 1: Summary of Research Findings on Anti-inflammatory Effects

Research Focus Key Finding Implication
TNF Inhibition by L. reuteri The enzyme (CFA synthase) that produces this compound is essential for the bacteria's ability to inhibit TNF. nih.govnih.gov This compound plays an indirect but critical role in the anti-inflammatory potential of the producing bacterium.
Direct TNF Suppression Purified this compound did not directly suppress TNF at physiological concentrations. nih.govnih.gov The anti-inflammatory effect is not due to direct action of the fatty acid on TNF pathways.
Osteoclast Differentiation This compound contributes to the suppression of osteoclast formation. nih.govresearchgate.net The compound has a role in mitigating inflammatory processes associated with bone loss.

| Signaling Pathway Modulation | Suppression of osteoclasts by this compound is linked to downregulation of TNF-α and NF-κB signaling. nih.govresearchgate.net | Provides a molecular basis for its role in modulating inflammatory cell development. |

Immunomodulatory Effects

The immunomodulatory effects of this compound are closely linked to its anti-inflammatory properties and involve its interaction with host cell receptors to regulate immune responses. A key mechanism identified is its ability to signal through G protein-coupled receptors (GPCRs), which are crucial in cellular communication.

Specifically, this compound has been shown to be an agonist for the long-chain fatty acid receptor GPR120. nih.govnih.gov GPR120 is expressed on various cells, including immune cells like macrophages, and is known to mediate potent anti-inflammatory effects. nih.gov The interaction between this compound and GPR120 is a significant pathway through which it modulates immune cell function. nih.govnih.gov

The study on osteoclastogenesis provides a clear example of this immunomodulatory action. The differentiation of monocytes into osteoclasts is a critical immune process. It was demonstrated that this compound's ability to suppress this differentiation is mediated, at least in part, through its activation of the GPR120 receptor. nih.govnih.gov This suggests that this compound can influence the fate and function of immune precursor cells.

By downregulating signaling pathways like NF-κB, this compound can modulate the expression of various genes involved in the immune response. nih.govresearchgate.net The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a dampened immune response, preventing excessive inflammation. nih.govresearchgate.net

Table 2: Research Findings on Immunomodulatory Mechanisms

Mechanism Detailed Finding Significance
Receptor Interaction This compound acts as a signaling molecule through the GPR120 receptor. nih.govnih.gov Identifies a specific host target for the compound, explaining how it can influence host cell behavior.
Immune Cell Differentiation It inhibits the differentiation of monocytes into osteoclasts. nih.govresearchgate.net Demonstrates a direct impact on the development of specialized cells involved in immunity and tissue remodeling.

| Signaling Pathway Regulation | The compound downregulates the NF-κB and MAP kinase signaling pathways. nih.govresearchgate.net | Shows that it can influence central control points of the immune and inflammatory response at the molecular level. |

Potential Anti-cancer Activities

Currently, there is a lack of direct scientific evidence from published research specifically investigating the anti-cancer activities of the isolated chemical compound, this compound.

Numerous studies have explored the potential anti-cancer effects of lactic acid bacteria (LAB) as a whole, as well as their fermented products and cellular components (such as peptidoglycans and exopolysaccharides). lawdata.com.twmdpi.comijarbs.com These studies have shown that certain strains of Lactobacillus can inhibit the growth of various cancer cell lines, including colon and breast cancer cells, through mechanisms like apoptosis induction and immune system stimulation. lawdata.com.twmdpi.comijarbs.com However, these anti-proliferative effects are attributed to the bacteria or a complex mixture of their metabolites, and have not been specifically ascribed to this compound itself.

Therefore, while the bacteria that produce this compound may have demonstrated anti-cancer potential in laboratory settings, it remains unknown whether this compound contributes to these effects, or if it possesses any direct anti-cancer activity on its own. This area requires further dedicated research to determine if any such properties exist.

Table 3: Mentioned Compounds

Compound Name
This compound
Tumor Necrosis Factor-alpha (TNF-α)
Dihydrosterculic acid
Oleic acid

Advanced Methodologies for the Analysis of Lactobacillic Acid

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of lactobacillic acid's identity. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary methods used for this purpose.

Mass spectrometry provides detailed information about the mass-to-charge ratio of ions, which is crucial for determining the molecular weight and elemental composition of a compound. wikipedia.org When coupled with a separation technique like GC or HPLC, MS becomes a highly specific and sensitive detector.

In the context of this compound analysis, electron impact (EI) ionization is commonly used in GC-MS. mdpi.com The EI-induced fragmentation of the this compound methyl ester produces a characteristic pattern of fragment ions. The molecular ion peak (M+) will be observed at m/z corresponding to the molecular weight of the methyl ester. Key fragment ions can provide information about the structure, although the cyclopropane (B1198618) ring itself can influence the fragmentation pathways in a complex manner. Tandem mass spectrometry (MS/MS) can be employed to further investigate the structure by isolating a specific ion and inducing further fragmentation. biorxiv.org

Key Research Findings from MS Applications:

GC-MS analysis of bacterial lipids has allowed for the identification of a 19-carbon fatty acid containing a cyclopropane ring based on its m/z fragmentation pattern. frontiersin.org

Lipidomic analysis of lactic acid bacteria using techniques like MALDI-TOF MS has provided comprehensive profiles of their fatty acid and phospholipid compositions. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the structure of fatty acids by analyzing their fragmentation patterns. biorxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed chemical structure of molecules. Both ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of this compound.

In the ¹H NMR spectrum of this compound, the protons of the cyclopropane ring would appear at a characteristic upfield chemical shift, typically in the range of -0.5 to 1.0 ppm. The protons on the carbons adjacent to the cyclopropane ring would also have distinct chemical shifts. The rest of the spectrum would show signals corresponding to the methylene (B1212753) protons of the long aliphatic chain and the protons near the carboxylic acid group.

The ¹³C NMR spectrum would show distinct signals for the carbons of the cyclopropane ring, which would also be in a characteristic upfield region. The carbonyl carbon of the carboxylic acid would appear at a downfield chemical shift (around 170-180 ppm).

While specific, detailed NMR data for pure this compound is not widely published in readily accessible databases, the principles of NMR spectroscopy allow for the prediction of its spectral features. NMR has been used extensively to study the metabolism of lactic acid bacteria and to analyze the structure of other complex molecules from these organisms. nih.gov

Predicted ¹H NMR Chemical Shifts for this compound:

Proton EnvironmentPredicted Chemical Shift (ppm)
Cyclopropane Ring Protons-0.5 - 1.0
Methylene Protons (aliphatic chain)1.2 - 1.6
Methylene Protons (alpha to COOH)~2.3
Carboxylic Acid Proton10 - 12

Fourier-Transform Infrared (FTIR) Spectroscopy

The analysis of bacterial cells by FTIR spectroscopy typically reveals characteristic spectral regions that provide information about major cellular components. researchgate.net The region between 3000 and 2800 cm⁻¹ is particularly significant for lipid analysis as it corresponds to the C-H stretching vibrations of fatty acid acyl chains. researchgate.net Variations in the intensity and position of peaks within this region can indicate changes in the lipid composition and saturation level of the bacterial membrane.

While FTIR provides a global profile of the cellular components, including lipids, proteins, and polysaccharides, the direct identification of this compound through a unique and distinct peak is complex. notulaebotanicae.roresearchgate.net The vibrational modes of the cyclopropane ring in this compound are expected to produce subtle peaks that may overlap with the signals from other cellular components. However, specific vibrational modes associated with the cyclopropane ring, such as C-H stretching and ring deformation, are theoretically present. Detailed analysis of the FTIR spectra of purified this compound or bacterial membranes with a high abundance of this fatty acid would be necessary to definitively assign these specific peaks.

Microbial and Cellular Analytical Approaches

Fatty Acid Methyl Ester (FAME) Analysis

Fatty Acid Methyl Ester (FAME) analysis is a cornerstone technique for the identification and characterization of bacteria by profiling their cellular fatty acid composition. This method involves the extraction of lipids from bacterial cells, followed by saponification and methylation to convert the fatty acids into their more volatile methyl ester derivatives. These FAMEs are then separated and quantified using gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for identification.

This compound (cyc-19:0), being a major component of the cell membrane in many Lactobacillus species, is readily identified and quantified using FAME analysis. The resulting chromatogram provides a unique fatty acid profile for a given bacterial species grown under specific conditions. The presence and relative abundance of this compound are key chemotaxonomic markers for the identification of various lactobacilli.

Several studies have utilized FAME analysis to determine the fatty acid composition of different Lactobacillus species, highlighting the varying content of this compound. For instance, research has shown that species like Lactobacillus fermentum and Lactobacillus buchneri can have this compound constituting a significant portion of their total fatty acids. The synthesis of this compound is often influenced by the growth conditions, including the presence of its precursor, oleic acid, in the culture medium.

Table of this compound Content in Various Lactobacillus Species Determined by FAME Analysis

Lactobacillus Species Percentage of this compound (% of total fatty acids) Reference
Lactobacillus fermentum 21-34% sigmaaldrich.com
Lactobacillus buchneri 21-34% sigmaaldrich.com
Lactobacillus casei Major component researchgate.net
Lactobacillus plantarum Present researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive technique that has revolutionized microbial identification. nih.gov In the context of this compound, MALDI-TOF MS is primarily used for the analysis of the lipid profiles of bacteria. nih.gov While the standard application of MALDI-TOF MS in clinical microbiology focuses on the identification of microorganisms based on their ribosomal protein profiles, modifications to the technique allow for the analysis of lipids. frontiersin.orgbuketov.edu.kz

The direct detection of this compound as a free fatty acid from whole bacterial cells using MALDI-TOF MS is challenging due to its integration within complex lipids in the cell membrane. However, by employing specific lipid extraction protocols and specialized matrices, it is possible to analyze the lipid composition of bacteria. nih.govresearchgate.net This lipidomic approach can reveal the presence of phospholipids (B1166683) containing this compound. The mass spectrum would show peaks corresponding to the mass-to-charge ratio of these lipid species. While this method provides qualitative information about the presence of lipids containing cyclopropane fatty acids, it is not typically used for the direct quantification of this compound itself.

Research has demonstrated that MALDI-TOF MS can be used to characterize the lipid profiles of various lactic acid bacteria, allowing for differentiation between strains. nih.govresearchgate.net The resulting mass spectra provide a fingerprint of the lipid composition, which is influenced by the presence of fatty acids such as this compound.

Microbial Identification Systems (MIDI)

The Microbial Identification System (MIDI) is a commercially available automated system that identifies bacteria based on their unique fatty acid profiles, as determined by FAME analysis. The system comprises standardized protocols for cell culture, fatty acid extraction, and methylation, coupled with a gas chromatograph and sophisticated software that compares the FAME profile of an unknown organism to a library of known bacterial profiles.

The MIDI system is highly effective in identifying bacteria that possess this compound as a significant component of their cell membrane. The process involves saponification of the bacterial cells, followed by methylation to produce FAMEs. These are then analyzed by gas chromatography, and the resulting profile, which includes the peak corresponding to this compound methyl ester, is compared against the system's extensive database for identification. The presence and quantity of this compound are critical data points in the algorithm used for bacterial identification.

Flow Cytometry for Metabolic Activity

Flow cytometry is a powerful technique for the high-throughput analysis of individual cells within a population. nih.gov While it does not directly measure this compound, it can be employed to assess the physiological consequences of its presence in the bacterial membrane, particularly concerning metabolic activity and membrane properties. nih.govbeckman.com

The composition of the cell membrane, including the presence of cyclopropane fatty acids like this compound, plays a crucial role in maintaining membrane fluidity and integrity, which are essential for metabolic processes. nih.gov Flow cytometry can utilize fluorescent probes to measure various parameters related to metabolic activity, such as membrane potential, intracellular pH, and enzyme activity. researchgate.net

Cryo-Scanning Electron Microscopy for Morphological Changes

Cryo-scanning electron microscopy (Cryo-SEM) is a high-resolution imaging technique that allows for the visualization of biological samples in their near-native, hydrated state. researchgate.net This is achieved by rapidly freezing the sample, which prevents the formation of ice crystals that can damage cellular structures. In the context of this compound, cryo-SEM can be used to observe morphological changes in bacteria that may be associated with alterations in their membrane composition.

Studies have shown that environmental stressors, such as acidic conditions, can lead to morphological changes in Lactobacillus plantarum, including cell elongation. nih.gov These adaptations are linked to changes in membrane properties, which are influenced by the fatty acid composition. nih.gov Cryo-SEM can be employed to meticulously document these morphological alterations, providing a visual correlation between environmental conditions, membrane lipid modifications (such as the synthesis of this compound), and the resulting cellular structure. wiley.com For instance, bacteria with a higher content of cyclopropane fatty acids might exhibit a smoother or more rigid cell surface when observed under cryo-SEM.

Table of Mentioned Compounds

Compound Name
This compound
Oleic acid
Dihydrosterculic acid
Palmitic acid
cis-Vaccenic acid
9,10-Methyleneoctadecanoic acid

Proteomic Analysis (e.g., 2D-Gel Electrophoresis)

Proteomic analysis provides a large-scale view of protein expression in bacteria, offering insights into cellular responses to environmental changes. In bacteria containing this compound, such as various Lactobacillus species, proteomics helps elucidate how the organism adapts to stress conditions like acidity, which is closely linked to membrane fatty acid composition. A cornerstone technique in this field is two-dimensional gel electrophoresis (2D-GE) coupled with mass spectrometry (MS).

The 2D-GE process separates complex protein mixtures extracted from bacterial cells. First, proteins are separated by their isoelectric point (pI) in a technique called isoelectric focusing. Subsequently, they are separated by molecular weight using SDS-PAGE. This results in a gel with protein spots distributed across two dimensions.

By comparing 2D-gels of bacteria grown under different conditions (e.g., neutral vs. acidic pH), researchers can identify proteins that are differentially expressed. For instance, studies on Lactobacillus casei, a known producer of this compound, have used this method to analyze its response to acid stress. asm.orgwikipedia.orggcms.cz Proteins showing altered expression levels can be excised from the gel, digested, and identified using mass spectrometry techniques like MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry). asm.orgwikipedia.orggcms.cz This approach has successfully identified various stress-response proteins, including chaperones and enzymes involved in metabolic adjustments, providing an indirect understanding of the cellular state where this compound plays a structural role in the membrane.

Table 1: General Steps in Proteomic Analysis of Lactobacillus using 2D-Gel Electrophoresis

Step Description
1. Protein Extraction Bacterial cells are cultured under specific conditions and then lysed to release their total protein content.
2. Isoelectric Focusing (1st Dimension) Proteins are separated along a pH gradient based on their isoelectric point (pI).
3. SDS-PAGE (2nd Dimension) The proteins are further separated by their molecular weight at a right angle to the first dimension.
4. Gel Staining & Imaging The gel is stained to visualize the protein spots, and the image is digitized for analysis.
5. Differential Expression Analysis Gels from different experimental conditions are compared to identify spots with changes in intensity or presence.

| 6. Protein Identification (MS) | Spots of interest are excised, the protein is digested into peptides, and their mass-to-charge ratio is analyzed by mass spectrometry for identification. |

Gene Expression Analysis (e.g., RT-PCR)

Gene expression analysis reveals how bacteria regulate their genetic machinery in response to internal and external cues. For this compound, this involves studying the expression of the gene responsible for its synthesis, the cyclopropane fatty acid synthase gene (cfa). Reverse Transcription-Polymerase Chain Reaction (RT-PCR), particularly its quantitative version (qRT-PCR), is a highly sensitive and specific method for this purpose.

The synthesis of this compound involves the conversion of its precursor, cis-vaccenic acid, a reaction catalyzed by the enzyme cyclopropane fatty acid synthase. Studies have shown that the expression of the cfa gene is not constant but is regulated by environmental stressors. For example, in Lactococcus lactis, the cfa gene is significantly induced by acidity and upon entry into the stationary phase of growth. oup.com This upregulation suggests an adaptive response where the bacterium modifies its membrane composition, increasing the proportion of cyclopropane fatty acids like this compound to enhance cell survival under stressful conditions. oup.comrug.nl

To perform qRT-PCR analysis of the cfa gene, the following steps are taken:

RNA Extraction: Total RNA is isolated from bacterial cells grown under control and stress conditions (e.g., low pH).

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using the reverse transcriptase enzyme.

Quantitative PCR: The cDNA is then used as a template for PCR with specific primers designed to amplify a unique region of the cfa gene. The amplification process is monitored in real-time using fluorescent dyes.

Data Normalization: The expression level of the cfa gene is normalized against one or more stably expressed reference (housekeeping) genes to correct for variations in RNA input and reaction efficiency. nih.gov

This analysis provides quantitative data on how much the cfa gene's expression changes, offering direct molecular evidence of the bacterium's response to its environment through the modulation of this compound synthesis. nih.govmdpi.com

Applications in Bacterial Classification and Authentication

Use as a Molecular Marker for Bacterial Identification

This compound serves as an important chemotaxonomic marker for the identification and classification of bacteria. While genetic methods like 16S rRNA sequencing are fundamental to modern taxonomy, the analysis of cellular components provides a complementary, phenotype-based approach. The fatty acid composition of a bacterial cell membrane is genetically determined and relatively stable under standardized growth conditions, creating a unique chemical fingerprint for different species. gcms.cz

This compound is a key component of the fatty acid profiles of many bacteria, particularly within the Lactobacillus genus and other related lactic acid bacteria. asm.org Its presence, absence, or relative abundance, along with other fatty acids, is used to differentiate between species. The standard method for this analysis is gas chromatography of fatty acid methyl esters (GC-FAME). gcms.czfera.co.uk

In this technique, total lipids are extracted from a pure bacterial culture, saponified, and then esterified to produce volatile methyl esters. These FAMEs are then separated and quantified by gas chromatography. The resulting chromatogram, which shows the profile of different fatty acids, is compared against a database of known bacterial profiles for identification. gcms.cz The presence of a significant peak corresponding to this compound (designated as cyc 19:0) is a distinguishing feature for many relevant species. asm.org

Application in Food Authentication (e.g., Cheese)

This compound has emerged as a crucial molecular marker in the field of food authentication, particularly for high-value dairy products like Protected Denomination of Origin (PDO) cheeses. Its application is a prime example of how chemical markers can be used to verify production standards and combat food fraud.

The basis for this application lies in the feed given to dairy cows. When cows are fed silages (fermented, high-moisture fodder), bacteria present in the silage, including various Lactobacillus species, produce cyclopropane fatty acids (CPFAs) such as this compound. These fatty acids are subsequently transferred to the milk and, consequently, to the cheese made from it. nih.gov

For many PDO cheeses, such as Parmigiano Reggiano (Italy), Fontina (Italy), and Comté (France), the official production regulations strictly prohibit the use of silage in cow feed to ensure the traditional quality and flavor profile of the product. nih.gov Therefore, the presence of this compound in these cheeses serves as a direct indicator of non-compliance with production rules, signaling potential fraud or adulteration.

Quantitative analysis using gas chromatography-mass spectrometry (GC-MS) has been developed to detect and measure the concentration of this compound in cheese fat. nih.gov Research has demonstrated that CPFAs are absent in cheeses where silage feeding is forbidden but are consistently present in cheeses where it is permitted, such as Grana Padano. nih.gov This clear distinction allows for the effective authentication of PDO cheeses and can even detect the fraudulent mixing of different cheese types. nih.gov

Table 2: this compound as an Authentication Marker in PDO Cheeses

Cheese Variety Silage Feeding Permitted? Expected this compound Level
Parmigiano Reggiano No Absent
Grana Padano Yes Present
Comté No Absent

| Fontina | No | Absent |

Future Directions and Emerging Research Avenues in Lactobacillic Acid Studies

Elucidation of Molecular Mechanisms

Understanding the intricate molecular mechanisms by which lactobacillic acid exerts its effects is a critical area of ongoing and future research. This includes detailing its protective roles in bacteria and clarifying its interactions with host organisms.

Detailed Mechanisms of Protective Effects in Bacteria

While the presence of this compound in bacterial cell membranes is linked to protective effects, the exact mechanisms remain to be conclusively clarified wikipedia.org. Research suggests that the formation of this compound aids bacterial adaptation to unfavorable environmental conditions wikipedia.org. For instance, it has been observed that Oenococcus oeni increases this compound formation in membrane lipids when exposed to high ethanol (B145695) concentrations, which is interpreted as a protective mechanism against ethanol's toxic effects wikipedia.org. Similarly, increased this compound in the cell membrane of L. delbrueckii subsp. bulgaricus is associated with improved survivability against freeze-drying wikipedia.org.

Studies indicate that cyclopropane (B1198618) fatty acids, including this compound, impart fluidity to the bacterial membrane, contributing to protection against stress and adverse conditions researchgate.net. The composition of fatty acids in the phospholipids (B1166683) of the cell membrane influences their fluidity wikipedia.org. Research on Lactobacillus rhamnosus GG has shown that the inclusion of oleic acid in growth media enhances subsequent survival in simulated gastric juice, and the underlying mechanism may involve the reduction of oleic acid to stearic acid by H+ within the membrane researchgate.net. The presence of Tween 80, which contains oleic acid, has been shown to increase the proportion of palmitic acid and this compound in lactobacilli, potentially helping maintain membrane fluidity important for cellular functions frontierspartnerships.org. The absence of oleic acid can stimulate this compound synthesis, while its presence increases dihydrosterculic acid levels, highlighting the adaptive modification in fatty acid composition for bacterial stress defense frontierspartnerships.org. Future studies could explore the specific mechanisms by which environmental factors and nutrient availability influence fatty acid synthesis and the functional consequences of altered membrane fluidity on cell function frontierspartnerships.org.

Comprehensive Understanding of Host-Lactobacillic Acid Interactions

The interaction between bacterial components, such as this compound, and host organisms is a complex area requiring further investigation. Lactobacilli, in general, can interact with mucosal immune cells or epithelial cells to modulate the immune system nih.gov. These interactions often involve pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) nih.gov. While studies have identified various factors in lactobacilli, including metabolites, that influence the immune response, the specific role of this compound in these interactions needs to be fully elucidated nih.gov.

Some research has explored the link between this compound production and immunomodulatory activity. Analysis of membrane fatty acids from Lactobacillus reuteri strains showed that only strains inhibiting TNF production synthesized this compound nih.gov. However, experiments with purified this compound did not show direct suppression of TNF at physiologically relevant concentrations, suggesting an indirect contribution of the cfa gene (encoding cyclopropane fatty acid synthase) to immunomodulatory activity nih.gov. This indicates that other mechanisms, such as altered membrane fluidity or expression of other immunomodulins, might be involved nih.gov.

Future research should focus on identifying the specific host receptors or pathways that interact with this compound, if any, and understanding the downstream effects of these interactions. This could involve advanced techniques to analyze immune regulatory networks at the cellular and molecular levels mdpi.com. The influence of host factors on the production and activity of lactobacilli metabolites, including this compound, also warrants further study mdpi.com.

Exploration of Indirect Immunomodulatory Pathways

Beyond direct interactions, this compound may influence host immunity through indirect pathways. This could involve its role in maintaining bacterial membrane integrity under stress, which in turn affects the release of other bacterial components or metabolites that interact with the host immune system wikipedia.orgresearchgate.net. For example, the ability of lactobacilli to adhere to the intestinal epithelium, influenced by cell surface components, can stimulate microbe-host interactions and immunomodulation nih.gov. While cell surface proteins and polysaccharides are known to play major roles in adherence and immune modulation, the contribution of membrane lipids like this compound, particularly under stress conditions, requires further investigation nih.gov.

Research into the immunomodulatory mechanisms of lactobacilli highlights the role of various bacterial components and metabolites in activating immune cells and modulating cytokine secretion nih.govmdpi.com. Future studies could explore if the presence or levels of this compound indirectly influence the production or release of these immunomodulatory substances. Understanding how the metabolic state of the bacterium, potentially influenced by this compound content, affects its interaction with the host immune system is another important area.

Advanced Biosynthetic Pathway Engineering

Optimizing the production of this compound and potentially tailoring its structure for specific applications necessitates advanced biosynthetic pathway engineering.

Optimization of Production under Controlled Conditions

Optimizing the fermentation conditions for lactobacilli can significantly impact the yield of biomass and metabolites, including fatty acids like this compound mdpi.comresearchgate.net. Factors such as nutrient availability, pH, temperature, and aeration can influence bacterial growth and metabolic pathways mdpi.combiomedres.us. Studies on lactic acid production by Lactobacillus species have demonstrated the importance of optimizing parameters like carbon source concentration, Tween 80 concentration, and incubation time researchgate.netnih.govfrontiersin.org. For example, optimizing cane molasses and Tween 80 concentrations enhanced lactic acid production in Lactobacillus delbrueckii nih.gov. Similarly, response surface methodology has been used to optimize agitation, aeration, and Tween-80 concentration for biomass and lactic acid production in Lactobacillus plantarum researchgate.net.

Future research can focus on applying similar optimization strategies specifically for maximizing this compound production in various bacterial strains. This could involve detailed studies on how different media components and environmental conditions influence the de novo synthesis of fatty acids and the conversion of unsaturated fatty acids to cyclopropane fatty acids. Techniques like real-time monitoring of fermentation processes and the use of automated bioreactors can aid in identifying optimal conditions for enhanced this compound yield researchgate.netbiomedres.us.

Genetic Manipulation for Enhanced Yield or Specificity

Genetic engineering offers powerful tools to manipulate the biosynthetic pathways of lactobacilli to enhance the yield of specific metabolites or even engineer the production of modified compounds mdpi.comnih.gov. While much of the metabolic engineering in lactobacilli has focused on optimizing lactic acid production or producing other industrially important compounds, these techniques can be applied to this compound biosynthesis mdpi.comnih.gov.

The biosynthesis of this compound involves the enzyme cyclopropane fatty acid synthase, which converts unsaturated fatty acids like cis-vaccenic acid into cyclopropane fatty acids wikipedia.orgacs.org. Genetic manipulation could target the genes encoding this enzyme or other enzymes involved in the fatty acid synthesis pathway to increase the flux towards this compound production. Overexpression of key enzymes or the inactivation of competing pathways could lead to enhanced yields.

Furthermore, genetic engineering can be used to explore the possibility of producing novel cyclopropane fatty acids with altered structures, potentially leading to compounds with different or enhanced biological activities. Advances in genome editing technologies like CRISPR/Cas9 and recombineering are facilitating precise genetic modifications in lactobacilli nih.govnih.gov. These tools allow for targeted gene deletions, insertions, and modifications, opening new avenues for tailoring the metabolic capabilities of these bacteria nih.govnih.gov. Future research could involve identifying and manipulating the genes responsible for this compound synthesis in different strains and exploring synthetic biology approaches to engineer strains with improved this compound production or the ability to produce specific this compound derivatives.

Exploration of Novel Chemical and Enzymatic Synthesis Routes

The synthesis of this compound can occur through both biological and chemical pathways. Bacterial biosynthesis primarily proceeds from cis-vaccenic acid, an eighteen-carbon unsaturated fatty acid. fishersci.nl This conversion is catalyzed by the enzyme cyclopropane fatty acid synthase, which adds a methylene (B1212753) group derived from S-adenosylmethionine to the double bond of cis-vaccenic acid. fishersci.nlsigmaaldrich.com This enzymatic reaction is stereospecific, acting only on cis double bonds. fishersci.nl

Chemical synthesis routes often mimic the biological pathway, typically starting from an unsaturated precursor like vaccenic acid. fishersci.nl The Simmons-Smith reaction is a prominent chemical method used, involving the addition of a carbene (often generated from diiodomethane (B129776) and zinc, or diethylzinc (B1219324) and chloroiodomethane) to the double bond of the unsaturated fatty acid. fishersci.nlwikipedia.org This reaction can be employed to synthesize specific enantiomers of this compound. wikipedia.org For instance, (11R,12S)-lactobacillic acid has been synthesized from precursors like 2,3-O-isopropylidene-d-glyceraldehyde through asymmetric cyclopropanation, or from cis-cyclopropane-1,2-dimethanol using enzymatic desymmetrisation. wikipedia.org

Research continues to explore novel chemical approaches and enzymatic methods to achieve higher yields, control stereochemistry, and potentially utilize more sustainable processes for this compound production.

Ecological and Environmental Research

This compound plays a role in the interaction of bacteria with their environment and within microbial communities.

Impact on Plant Health and Agricultural Systems

Research into the application of Lactic Acid Bacteria (LAB) in sustainable agriculture highlights their potential to enhance soil fertility, promote plant growth, and act as biocontrol agents against plant pathogens indogulfbioag.comnih.govresearchgate.net. LAB achieve these effects through various mechanisms, including the modulation of the soil's microbial community, decomposition of organic matter, nutrient solubilization, and the production of antimicrobial compounds indogulfbioag.comnih.govresearchgate.net. Metabolites produced by LAB, such as organic acids and bacteriocins, have been shown to inhibit the growth of pathogenic fungi and bacteria in the rhizosphere and phyllosphere nih.govmdpi.commdpi.com. Some studies indicate that LAB metabolites can also promote plant growth by stimulating shoot and root development and enhancing the availability of nutrients nih.govfrontiersin.org.

While the direct, isolated impact of this compound on plant health is not extensively detailed in current research, its presence as a key fatty acid in the membranes of beneficial LAB suggests potential indirect roles. Cyclopropane fatty acids (CPFA), including this compound and dihydrosterculic acid, are components of bacterial membranes researchgate.net. Their presence in milk and dairy products has been investigated as potential biomarkers related to animal feed, linking these bacterial fatty acids to agricultural practices researchgate.net. The role of bacterial membrane composition, influenced by fatty acids like this compound, in the interaction between beneficial bacteria and the plant rhizosphere is an area ripe for further investigation. Understanding how the lipid profile of LAB, including this compound content, affects their survival, colonization, and production of plant-beneficial compounds could reveal new avenues for enhancing agricultural sustainability.

Methodological Refinements and Standardization

Advancing the understanding of this compound necessitates the continuous refinement and standardization of analytical techniques, as well as the integration of comprehensive multi-omics approaches.

Development of Standardized Analytical Protocols

The accurate identification and quantification of this compound are crucial for research into its biological roles and potential applications. Analytical methods for fatty acids, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are commonly employed researchgate.netfrontierspartnerships.org. These techniques allow for the separation, identification, and quantification of individual fatty acids within complex biological samples researchgate.netfrontierspartnerships.org.

Specific quantitative GC-MS methods have been developed for the detection of cyclopropane fatty acids, including this compound, in food matrices like cheese, serving as molecular markers for authentication researchgate.net. Variations in incubation temperatures and analytical methods can lead to discrepancies in reported fatty acid profiles of bacteria, emphasizing the need for standardized methodologies for accurate comparisons frontierspartnerships.org. Standard methods for the analysis of oils, fats, and derivatives, such as those outlined by the International Union of Pure and Applied Chemistry (IUPAC) and the Association of Official Analytical Chemists (AOAC), provide a foundation for developing standardized protocols for this compound analysis researchgate.net. Future efforts should focus on establishing widely accepted and validated protocols specifically tailored for the extraction, detection, and quantification of this compound from diverse biological and environmental samples, including those relevant to agricultural systems.

Integration of Multi-Omics Approaches (e.g., Lipidomics, Proteomics, Genomics)

Multi-omics studies can provide a more comprehensive picture of complex biological processes than single-omics approaches nih.govmdpi.com. For instance, integrating lipidomics data on this compound levels with transcriptomics data on gene expression under different stress conditions could reveal the regulatory mechanisms governing its synthesis in bacteria. Similarly, combining lipidomics with proteomics could help identify proteins or enzymes whose activity is modulated by the presence of this compound in the cell membrane. This integrated approach is crucial for unraveling the intricate roles of this compound in bacterial adaptation, particularly in the challenging environments encountered in agricultural settings or during interactions with plants.

Q & A

Basic: What analytical methods are most reliable for quantifying lactobacillic acid in microbial lipid extracts?

Answer: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the gold standards for quantifying this compound (cis-11,12-methyleneoctadecanoic acid). GC-MS provides high sensitivity for detecting cyclopropane fatty acids in lipid extracts, with derivatization (e.g., methyl esterification) enhancing volatility . NMR, particularly 1^1H and 13^13C spectroscopy, identifies structural features like the cyclopropane ring through characteristic shifts (e.g., δ 0.5–1.0 ppm for methylene protons) . For quantification, internal standards (e.g., heptadecanoic acid) should be used to normalize peak areas in GC-MS chromatograms.

Basic: How does this compound biosynthesis differ between Lactobacillus species under stress conditions?

Answer: this compound synthesis is mediated by cyclopropane fatty acid synthase (CFAS), which introduces a methylene group to unsaturated fatty acids (e.g., vaccenic acid) under stress (e.g., low pH, oxidative stress). In Lactobacillus spp., CFAS activity is regulated by membrane fluidity requirements. For example, L. acidophilus upregulates this compound production during fermentation to stabilize membranes against ethanol stress, as shown by lipidomic profiling and gene knockout studies . Methodologically, combining transcriptomics (e.g., qPCR for cfa genes) with lipid extraction and GC-MS is critical for linking biosynthesis to environmental triggers.

Advanced: What experimental designs are optimal for resolving contradictory data on this compound’s role in bacterial stress tolerance?

Answer: Contradictions often arise from variations in strain-specific CFAS expression or culture conditions. To address this:

  • Controlled chemostat cultures ensure consistent growth parameters (pH, temperature, nutrient availability) when comparing stress responses .
  • Isothermal titration calorimetry (ITC) can quantify this compound’s interaction with membrane proteins under differing pH levels .
  • Multi-omics integration (e.g., lipidomics + transcriptomics) identifies confounding variables, such as compensatory lipid remodeling in CFAS-deficient mutants .
    For example, studies reporting no significant impact on acid tolerance may lack normalization to baseline membrane composition .

Advanced: How can enzyme engineering improve this compound yield in synthetic biology systems?

Answer: Rational engineering of CFAS involves:

  • Substrate specificity modulation : Site-directed mutagenesis of substrate-binding pockets (e.g., Ala294 → Gly in L. plantarum CFAS) enhances activity toward non-native fatty acids .
  • Thermostability enhancement : Error-prone PCR and screening under high-temperature conditions (e.g., 45°C) can identify variants with improved stability for industrial-scale biocatalysis .
  • Cofactor engineering : NADPH regeneration systems (e.g., glucose-6-phosphate dehydrogenase co-expression) boost CFAS efficiency in E. coli chassis strains . Kinetic assays (Michaelis-Menten parameters) and GC-MS-based product validation are essential for evaluating engineered enzymes .

Advanced: What statistical approaches are recommended for analyzing this compound’s correlation with microbial survival rates?

Answer: Multivariate analysis of variance (MANOVA) is preferred when correlating this compound levels with multiple survival factors (e.g., pH, temperature). For dose-response studies (e.g., this compound supplementation), nonlinear regression models (e.g., log-logistic curves) quantify EC50_{50} values. In cases of non-normal data distribution (common in biological replicates), non-parametric tests like Kruskal-Wallis with post-hoc Dunn’s test are appropriate . Tools like R’s nlme package enable mixed-effects modeling to account for batch-to-batch variability in fermentation experiments.

Advanced: How do this compound’s biophysical properties influence its functional studies in membrane models?

Answer: this compound’s cyclopropane ring increases membrane rigidity, which can be quantified using:

  • Langmuir monolayer assays to measure surface pressure-area isotherms.
  • Fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) in liposomes.
    Contradictory findings on membrane fluidity may arise from model system limitations (e.g., lack of transmembrane proteins). Complementary molecular dynamics simulations (e.g., CHARMM36 force field) resolve discrepancies by predicting lipid packing efficiency .

Basic: What are the pitfalls in comparing this compound production data across studies?

Answer: Common pitfalls include:

  • Normalization inconsistencies : Biomass (OD600_{600}) vs. total protein content.
  • Extraction solvent bias : Chloroform-methanol (2:1) vs. hexane-isopropanol, which recover different lipid classes .
  • Culture medium variability : Lipid-rich media suppress endogenous this compound synthesis, leading to underestimation . Standardized protocols (e.g., Folch extraction, internal spiking) improve cross-study comparability.

Advanced: What emerging techniques could address gaps in understanding this compound’s ecological roles?

Answer:

  • Single-cell lipidomics (e.g., Raman spectroscopy coupled with FACS) resolves heterogeneity in this compound production within microbial consortia.
  • CRISPR-interference (CRISPRi) silences cfa genes in situ to study competitive fitness in multispecies biofilms .
  • Stable isotope probing (SIP) with 13^{13}C-labeled precursors tracks this compound flux in gut microbiome models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.